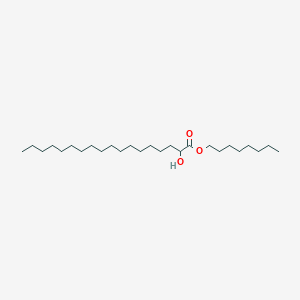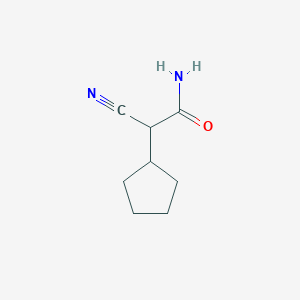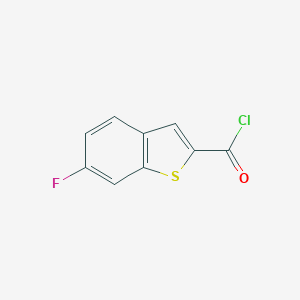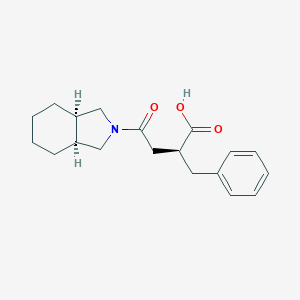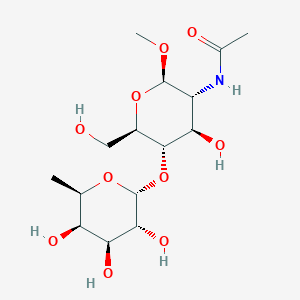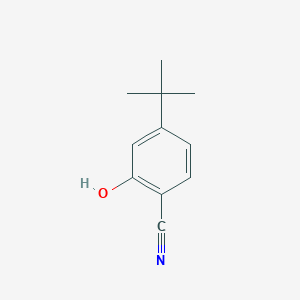
Jaspisamide C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jaspisamide C is a natural product that is extracted from marine sponges. It has shown promising results in scientific research as a potential drug candidate for various diseases.
Aplicaciones Científicas De Investigación
Actin Filament Dynamics Jaspisamide C, along with other natural products like jasplakinolide, has been studied for its effects on actin filaments. It induces actin polymerization in vitro and is membrane permeative, making it a potentially useful tool for studying actin organization and dynamics in living cells. It's been observed that jasplakinolide disrupts actin filaments in living suspension-cultured tobacco BY-2 cells in a concentration and time-dependent manner, and this disruption is reversible even at high concentrations (Ou, Chen, & Yuan, 2002). Similarly, the actin-stabilizing effects of jasplakinolide were noted in the context of Plasmodium falciparum, providing insights into the drug’s antimalarial activity (Mizuno et al., 2002).
Cellular Imaging Research indicates that analogues of actin-stabilizing natural products, including jaspisamide C, can be optimized for efficient actin staining in cells. This has led to the development of cell-permeable probes that selectively image static actin filaments, distinguishing them from dynamic F-actin and monomeric G-actin populations in live cells, with minimal disruption to rapid actin dynamics (Milroy et al., 2012).
Cancer Research Jaspisamide C has been implicated in the study of polyploidization in cancer cells. Specifically, jaspamide was used to study polyploidy in HL-60 cells, where it exhibited antiproliferative activity and induced polyploidization, a state associated with certain types of cancer. This research could provide insights into the mechanisms of cancer cell proliferation and potential therapeutic approaches (Nakazawa et al., 2001).
Biochemical Characterization The biochemical properties and production processes of jaspamide/chondramide family of depsipeptides, to which jaspisamide C belongs, have been explored. This research has involved cloning and characterizing the biosynthetic genes of these compounds, providing insights into their production and potential for genetic modifications for therapeutic applications (Rachid et al., 2006).
Propiedades
Número CAS |
149420-78-0 |
|---|---|
Nombre del producto |
Jaspisamide C |
Fórmula molecular |
C45H62N4O12 |
Peso molecular |
851 g/mol |
Nombre IUPAC |
N-[(E)-11-[(13E,24Z)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C45H62N4O12/c1-27-13-10-11-16-40-46-34(24-58-40)44-48-35(25-60-44)45-47-33(23-59-45)43(57-9)31(5)36(52)15-12-14-32(51)21-41(54)61-39(27)22-38(55-7)28(2)17-18-37(53)30(4)42(56-8)29(3)19-20-49(6)26-50/h11-12,15-16,19-20,23-32,38-39,42-43,51H,10,13-14,17-18,21-22H2,1-9H3/b15-12+,16-11-,20-19+ |
Clave InChI |
XGTLKZLKDQCQIQ-AMFGEKGLSA-N |
SMILES isomérico |
CC1CC/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)/C=C/CC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)/C=C/N(C)C=O)OC)OC)O)C)OC |
SMILES |
CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)OC)O)C)OC |
SMILES canónico |
CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)OC)O)C)OC |
Sinónimos |
jaspisamide C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



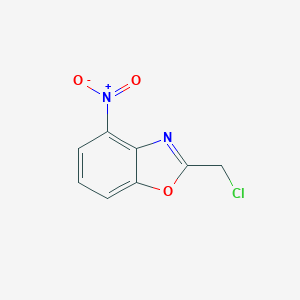
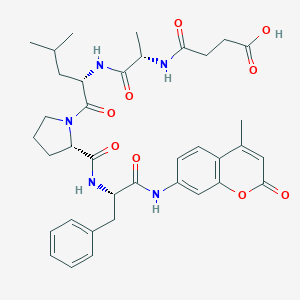
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B115653.png)

![3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B115655.png)


